molecular formula C21H18ClN5O2S B2706413 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886929-09-5

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2706413
CAS No.: 886929-09-5
M. Wt: 439.92
InChI Key: PBBFSSCUKZTZKG-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key AMP-activated protein kinase (AMPK)-related kinase that functions as a critical metabolic sensor and regulator, integrating energy status with transcriptional programs, particularly those controlled by the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). This compound has demonstrated significant research value in oncology, where SIK3 inhibition has been shown to suppress the growth and survival of various cancer cell types. Its primary research applications include investigating the role of SIK3 in cancer cell metabolism, tumor progression, and the regulation of the Hippo signaling pathway . Furthermore, due to the central role of SIK isoforms in immune and metabolic processes, this inhibitor is a vital tool for probing SIK3's function in macrophage polarization, adipogenesis, and hepatic lipid metabolism . The mechanism of action involves competitive binding to the ATP-binding pocket of SIK3, effectively blocking its kinase activity and leading to the de-repression and subsequent nuclear localization of transcription factors like CREB, thereby altering the expression of genes critical for cell proliferation and survival. This makes the compound an essential pharmacological probe for dissecting SIK3-mediated signaling networks in physiology and disease.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-29-16-10-8-15(9-11-16)23-19(28)14-30-21-25-24-20(17-6-2-3-7-18(17)22)27(21)26-12-4-5-13-26/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBFSSCUKZTZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide represents a novel class of triazole derivatives with potential pharmacological applications. Its structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_5O_2S, with a molecular weight of approximately 453.9 g/mol. The presence of various functional groups allows for diverse interactions in biological systems.

PropertyValue
Molecular FormulaC22H20ClN5O2S
Molecular Weight453.9 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired heterocyclic structures. The process often includes the formation of the triazole and pyrrole rings followed by the introduction of the sulfanyl and acetamide functionalities.

Antimicrobial Activity

Research indicates that compounds containing triazole and acetamide functionalities exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate:

  • Antibacterial Activity : Various synthesized triazole compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli exhibited minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL, indicating promising antibacterial potential .
  • Antitubercular Activity : Some derivatives have also shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis .

Enzyme Inhibition

In addition to antimicrobial activity, this compound has been evaluated for its ability to inhibit key enzymes:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to this one have demonstrated significant inhibition of DHFR, an enzyme critical for DNA synthesis in bacteria . This inhibition is crucial for the development of antibacterial agents.
  • Enoyl Acyl Carrier Protein (ACP) Reductase : This enzyme is another target for antibiotic development, with some triazole derivatives exhibiting strong binding interactions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Molecular Docking Studies : These studies reveal that the compound binds effectively to active sites of enzymes such as DHFR and enoyl ACP reductase. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions due to the presence of aromatic rings in its structure .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Screening : A series of synthesized triazole derivatives were tested against multiple bacterial strains, showing varying degrees of activity. Compounds with structural similarities demonstrated MIC values comparable to established antibiotics .
  • Enzyme Inhibition Studies : Research has documented the inhibitory effects on urease and acetylcholinesterase by related compounds, indicating potential applications in treating infections and neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing triazole and sulfanyl groups, exhibit notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains associated with antimicrobial resistance, including those from the ESKAPE panel. In vitro studies have demonstrated that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecium.

Anticancer Activity

The compound also exhibits potential anticancer properties. Studies on related triazole derivatives indicate their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the triazole moiety significantly contributes to their anticancer efficacy.

Antimicrobial Efficacy Study

In a study evaluating the antimicrobial properties of various triazole derivatives, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Modifications in the side chains were noted to enhance activity against resistant strains.

Cancer Cell Studies

Another study focused on the anticancer properties of triazole-based compounds indicated that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This suggests that this compound may have similar potential for therapeutic applications in oncology.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, similar compounds with heterocyclic nuclei have demonstrated high chemotherapeutic values. Further research is necessary to elucidate the pharmacokinetics and toxicological profiles of this specific compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s pharmacological and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally similar analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogs

Compound Name/ID Key Substituents Biological Activity/Properties Synthesis & Characterization Reference ID
Target Compound 2-Chlorophenyl, 1H-pyrrol-1-yl, 4-methoxyphenyl Not explicitly reported; inferred potential as kinase inhibitor or antimicrobial agent Likely via 1,2,4-triazole thiol alkylation; characterized by NMR, LC-MS
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-Chlorophenyl, 4-(methylsulfanyl)benzyl, phenyl Antifungal activity reported; enhanced solubility due to methylsulfanyl group X-ray crystallography confirmed planar triazole core
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Chlorophenyl, 4-methylphenyl, 3,4-difluorophenyl Higher lipophilicity; potential CNS activity Optimized via molecular docking and ADME analysis
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide Allyl, benzotriazolylmethyl, 4-methylphenyl Corrosion inhibition properties; structural stability via π-π stacking Synthesized via 1,3-dipolar cycloaddition; confirmed by IR and HRMS
Fipronil Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) 4-Chlorophenyl, cyano, pyrazole core Insecticidal activity (GABA receptor antagonism) Derived from Fipronil; validated via bioassays

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

  • The 2-chlorophenyl group enhances binding to hydrophobic enzyme pockets, as seen in antifungal analogs .
  • Pyrrole and benzotriazole substituents improve π-π stacking interactions, critical for stabilizing ligand-receptor complexes .
  • 4-Methoxyphenyl in the target compound may increase metabolic stability compared to halogenated analogs .

Synthetic Efficiency :

  • Yields for triazole-thioacetamides range from 60–80%, with cycloaddition or alkylation as preferred methods .
  • The target compound’s synthesis is likely less efficient than derivatives with simpler substituents (e.g., methyl or allyl groups) due to steric hindrance from the pyrrole ring .

Thermal Stability: Melting points for similar compounds range from 117–220°C, influenced by aromatic stacking and hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the triazole core via cyclization of thiosemicarbazide derivatives. Key steps include:
  • Cyclization : Use of ammonium persulfate (APS) or similar oxidizing agents to form the 1,2,4-triazole ring .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) for coupling with 4-methoxyaniline .
    Optimization : Employ Design of Experiments (DoE) to test variables like temperature (e.g., 273 K vs. room temperature), solvent polarity, and catalyst ratios. For example, triethylamine improves reaction efficiency in dichloromethane .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Confirm substituent positions (e.g., ¹H NMR for aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.76 Å, triazole ring planarity) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~480) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks). Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres. Emergency measures include rinsing eyes with water for 15+ minutes (P305) and avoiding oral ingestion (P301) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles for the triazole-sulfanyl moiety?

  • Methodological Answer : Analyze single-crystal X-ray diffraction (SCXRD) data to compare with computational models (e.g., DFT). For example:
ParameterExperimental (Å/°)DFT-Predicted (Å/°)Discrepancy
C–S Bond Length1.761.790.03
N–N–C Angle122.5°120.8°1.7°
Such deviations may arise from crystal packing forces or solvent effects . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. What strategies can address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Assay Reproducibility : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural Analogues : Compare with derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Computational Docking : Use AutoDock Vina to model binding poses and identify steric clashes or electrostatic mismatches .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., –OH or –SO₃H) to improve solubility without disrupting the triazole core .
  • Metabolic Stability : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • In Silico ADMET : Predict bioavailability using tools like SwissADME .

Data Contradiction Analysis

Q. How should researchers reconcile divergent melting points reported in literature (e.g., 473–475 K vs. 465 K)?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (≥95% purity) and DSC to detect polymorphs or solvates .
  • Crystallization Conditions : Slow evaporation in dichloromethane vs. rapid cooling may yield different crystal forms .

Experimental Design

Q. What advanced techniques can improve yield in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation adapted for triazole synthesis) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl halides .

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